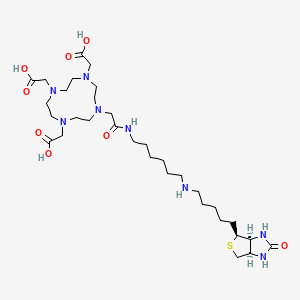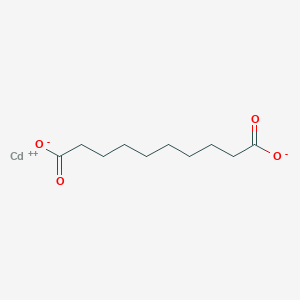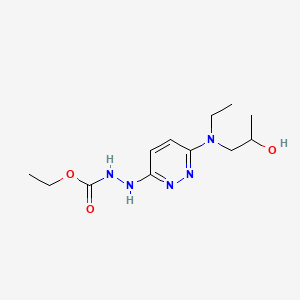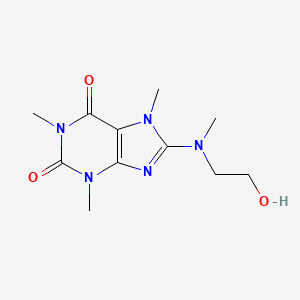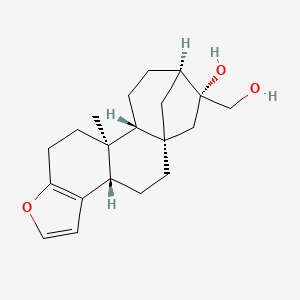
Canrenone
Overview
Description
Canrenone is an antimineralocorticoid and active metabolite of spironolactone. It is used in the treatment of primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism, such as heart failure .
Synthesis Analysis
The synthetic method of a spironolactone intermediate canrenone involves using Compound I 4-AD (4AD) as raw material. The compound V canrenone is obtained through ethynylation, hydrogenation, dioxide giving reaction, upper bromine debromination successively .
Molecular Structure Analysis
Canrenone has a molecular formula of C22H28O3. Its average weight is 340.4559 and its monoisotopic weight is 340.203857 .
Chemical Reactions Analysis
Canrenone may increase the excretion rate of certain drugs which could result in a lower serum level and potentially a reduction in efficacy . A case report also showed that a 77-year-old woman developed hyperkalemia during treatment with canrenone for heart failure .
Scientific Research Applications
Treatment of Preeclampsia
Canrenone has been found to restore vasorelaxation impaired by Marinobufagenin in human preeclampsia . In this condition, elevated levels of Marinobufagenin, a Na/K-ATPase inhibitor, are associated with the development of fibrosis of the umbilical arteries. Canrenone has been shown to attenuate this fibrosis .
Restoration of Na/K-ATPase
Canrenone, a metabolite of spironolactone, has been shown to restore Na/K-ATPase which was inhibited in hypertensive human erythrocytes . This suggests its potential application in the treatment of hypertension.
Bioconversion using Aspergillus ochraceus
Canrenone can be bioconverted using resting cells of Aspergillus ochraceus . This process is influenced by the configuration of multiple-impeller, and the research results provide a guide for the selection of impeller for the biotransformation of canrenone in the biopharmaceutical industry .
Synthesis of Eplerenone
11 α-Hydroxycanrenone, a key intermediate in the synthesis of eplerenone, a drug that protects the cardiovascular system, can be obtained by microbial transformation of canrenone using Aspergillus ochraceus .
Inhibition of Steroidogenesis and Aldosterone Secretion
Studies have elucidated the inhibitory effects of Canrenone on steroidogenesis and aldosterone secretion . This might lead to spontaneous remission of primary aldosteronism (PA) after long-term treatment with Canrenone .
Mechanism of Action
Target of Action
Canrenone is an antimineralocorticoid , which means it primarily targets the mineralocorticoid receptor (MR) . This receptor plays a crucial role in the regulation of blood pressure and electrolyte balance.
Mode of Action
As an antimineralocorticoid, Canrenone acts as an antagonist to the mineralocorticoid receptor . It binds to these receptors and inhibits their action, thereby blocking the effects of mineralocorticoids like aldosterone. This results in increased excretion of sodium and water, while decreasing the excretion of potassium .
Biochemical Pathways
It is known that the drug’s action on the mineralocorticoid receptor influences therenin-angiotensin-aldosterone system (RAAS) . By blocking the effects of aldosterone, Canrenone disrupts the normal function of this system, leading to alterations in electrolyte balance and blood pressure regulation.
Pharmacokinetics
It is known that canrenone is an active metabolite of spironolactone , suggesting that it may share similar pharmacokinetic properties
Result of Action
The primary result of Canrenone’s action is a diuretic effect . By blocking the action of aldosterone on the mineralocorticoid receptor, Canrenone promotes the excretion of sodium and water, while reducing the excretion of potassium. This can help to reduce blood pressure and treat conditions like heart failure and edema .
Action Environment
The efficacy and stability of Canrenone can be influenced by various environmental factors. For example, the geometry of the impeller in a bioreactor can greatly influence the biotransformation efficiency of Canrenone . Additionally, the drug’s action may be affected by the patient’s physiological state, such as the presence of certain diseases or conditions.
Safety and Hazards
Future Directions
The landscape of treatment of diseases like chronic heart failure is expected to change in the near future. The use of drugs like Canrenone will probably be incorporated in forthcoming guidelines and consensus statements of major organizations .
Relevant Papers
Several papers have been published on Canrenone. For example, a study titled “Relative Efficacy of Spironolactone, Eplerenone, and cAnRenone in patients with Chronic Heart failure” conducted a systematic review and network meta-analysis of randomized controlled trials . Another study titled “The Efficacy of the Mineralcorticoid Receptor Antagonist Canrenone in COVID-19 Patients” discussed the impact of Canrenone on COVID-19 patients .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVLDDZCTMKXJK-WNHSNXHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045930 | |
| Record name | Canrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Canrenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Canrenone | |
CAS RN |
976-71-6 | |
| Record name | Canrenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=976-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Canrenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000976716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canrenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Canrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Canrenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78O20X9J0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Canrenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C | |
| Record name | Canrenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B1668183.png)
![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)
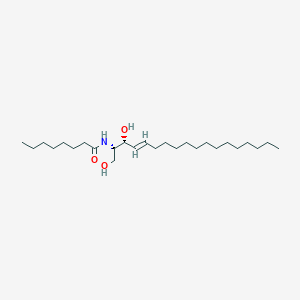
![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)

